molecular formula C17H16N4O2 B12132013 6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B12132013
M. Wt: 308.33 g/mol
InChI Key: XRDQHEAKOVLRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and an amino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with 4-methoxyphenyl isocyanate to form an intermediate, which is then cyclized with cyanuric chloride to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazine ring or the attached substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted triazines.

Scientific Research Applications

6-Benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Evaluated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: Shares structural similarities but differs in the ring system and specific substituents.

    Triazole-pyrimidine hybrids: These compounds also contain triazine or pyrimidine rings and have been studied for their neuroprotective and anti-inflammatory properties.

Uniqueness

6-Benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific combination of substituents and the triazine ring structure

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

6-benzyl-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H16N4O2/c1-23-14-9-7-13(8-10-14)18-17-19-16(22)15(20-21-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,18,19,21,22)

InChI Key

XRDQHEAKOVLRMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.